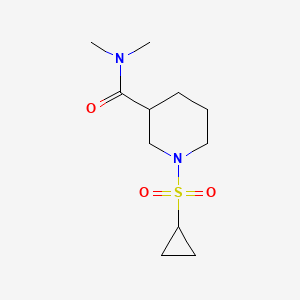

1-(cyclopropanesulfonyl)-N,N-dimethylpiperidine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

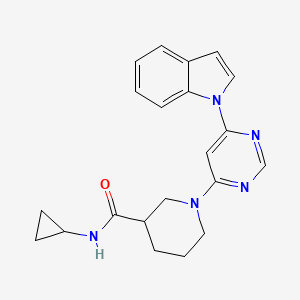

The compound “1-(cyclopropanesulfonyl)-N,N-dimethylpiperidine-3-carboxamide” is a complex organic molecule. It contains a cyclopropane ring, which is a three-membered carbon ring, attached to a sulfonyl group (SO2). This is further connected to a piperidine ring, which is a six-membered ring with one nitrogen atom, through an amide linkage .

Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of organic reactions. For instance, cyclopropane derivatives can be synthesized through various methods, including nucleophilic and amidation reactions .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The cyclopropane ring is known to have significant ring strain due to its small size . The piperidine ring, being a six-membered ring with one nitrogen atom, would have less strain.Chemical Reactions Analysis

The reactivity of this compound would depend on the functional groups present. The cyclopropane ring is known to be reactive due to ring strain . The sulfonyl group could potentially undergo substitution reactions, and the amide linkage could be hydrolyzed under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of polar functional groups like the sulfonyl group and the amide linkage would likely make it polar and potentially soluble in polar solvents .Scientific Research Applications

Nucleophilic Substitutions and Synthetic Applications

Synthetic Potential of Cyclopropane Derivatives : Research by Stolle et al. (1992) explored nucleophilic substitutions of 1-alkenylcyclopropyl esters and 1-alkynylcyclopropyl chlorides, highlighting the regioselective catalysis by palladium(0) and the synthetic potential of cyclopropane derivatives as building blocks in organic synthesis (Stolle et al., 1992).

Efficient Synthesis of Cyclopropanes : Johnson et al. (2022) discussed an efficient synthesis method for cyclopropanes using sulfones as carbene equivalents. This mechanistically distinct approach provides insights into the synthesis of small molecules containing cyclopropane rings, which are prevalent in nature but challenging to synthesize (Johnson et al., 2022).

Application in Material Science and Polymers

- Hydrophobically Modified Sulfobetaine Copolymers : Woodfield et al. (2014) reported on hydrophobically modified sulfobetaine copolymers, which are relevant in the context of materials science for their antifouling properties and stimulus-responsive behavior. This research could suggest potential applications for cyclopropane sulfonamide derivatives in developing advanced materials (Woodfield et al., 2014).

Insights into Chemical Reactivity and Mechanisms

- Cyclopropanations and Enantioselective Synthesis : Davies et al. (1996) described the rhodium N-(arylsulfonyl)prolinate catalyzed decomposition of vinyldiazomethanes in the presence of alkenes for the synthesis of functionalized cyclopropanes. This study provides valuable insights into the enantioselective synthesis and chemical reactivity of cyclopropane derivatives, which could be relevant to the applications of 1-(cyclopropanesulfonyl)-N,N-dimethylpiperidine-3-carboxamide (Davies et al., 1996).

properties

IUPAC Name |

1-cyclopropylsulfonyl-N,N-dimethylpiperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O3S/c1-12(2)11(14)9-4-3-7-13(8-9)17(15,16)10-5-6-10/h9-10H,3-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAVMQPNYKPLAJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1CCCN(C1)S(=O)(=O)C2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(cyclopropanesulfonyl)-N,N-dimethylpiperidine-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-N-[(4-propan-2-yl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2739203.png)

![N-[1-(5-Ethyl-1,2,4-oxadiazol-3-yl)cyclopentyl]prop-2-enamide](/img/structure/B2739208.png)

![3-[[4-(4-pyridin-2-ylpiperazine-1-carbonyl)phenyl]methyl]-1H-quinazoline-2,4-dione](/img/structure/B2739209.png)

![N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)hexanamide](/img/structure/B2739214.png)

![ethyl 2-((Z)-2-(cinnamoylimino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2739220.png)

![3-phenethyl-1-(3-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2739222.png)